N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
A 4-(trifluoromethyl)benzo[d]thiazol-2-yl group, where the trifluoromethyl substituent enhances electrophilicity and binding affinity via hydrophobic interactions .
An azetidine-3-carboxamide scaffold, a four-membered nitrogen-containing ring known for its conformational rigidity and bioavailability enhancement compared to larger heterocycles like piperidine .
This compound is hypothesized to target enzymes or receptors requiring both aromatic and polar interactions, given its hybrid structure. While direct pharmacological data for this molecule are unavailable in the provided evidence, structurally related compounds demonstrate activity in kinase inhibition, antimicrobial assays, and cytotoxic studies .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-16-17(13)25-19(30-16)26-8-12(9-26)18(27)24-7-11-4-5-14-15(6-11)29-10-28-14/h1-6,12H,7-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSNOGSQRAVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety and a trifluoromethyl-substituted benzo[d]thiazole, which are known for their pharmacological significance. The azetidine ring contributes to the compound's unique properties, enhancing its interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Oncogenic Pathways : The compound has shown potential in inhibiting key oncogenic transcription factors, particularly FOXM1, which is overexpressed in various cancers, including breast cancer. In vitro studies demonstrated that derivatives of similar structures significantly inhibited FOXM1 activity, leading to reduced tumor cell proliferation and invasion .
- Anticancer Activity : Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been found to have significant anticancer activity by inducing apoptosis in tumor cells .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxicity of the compound against different cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : The compound demonstrated IC50 values ranging from 6.13 µM to 12.86 µM against MDA-MB-231 cells, indicating potent inhibitory effects compared to reference compounds .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 6.13 | 20.79 |
| A549 | 10.77 | N/A |
| HCT116 | 12.86 | N/A |
Molecular Docking Studies
Molecular docking simulations revealed that the compound binds effectively to the FOXM1-DNA binding domain, interacting with critical amino acids such as Asn283 and His287. This binding is crucial for inhibiting FOXM1 activity and subsequently reducing tumor growth .
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole- and benzodioxole-containing carboxamides. Below is a comparative analysis with structurally analogous molecules from the literature:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Azetidine vs. Thiazolidinone/Thiadiazole Rings: The azetidine ring in the target compound introduces greater ring strain and conformational rigidity compared to five-membered thiazolidinones (e.g., compound 4g) or thiadiazoles (e.g., 3a). This may enhance binding selectivity but reduce synthetic yields due to the challenges of azetidine functionalization .
- Trifluoromethyl vs. Halogen/Chloro Substituents :
The CF₃ group in the target compound offers superior electron-withdrawing effects and metabolic resistance compared to chloro substituents in 4g or 3a, which are prone to oxidative dehalogenation . - Benzodioxole vs.
Q & A
Basic: What are the key synthetic strategies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiadiazole or azetidine intermediates. Critical parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for amide bond formation .
- Catalysts : Triethylamine is commonly used to neutralize HCl byproducts during acylations .
- Temperature : Reflux conditions (e.g., 80–100°C) are employed for cyclization steps to form the azetidine or thiazole rings .
- Purification : Chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry, e.g., distinguishing azetidine C–H (~3.5–4.0 ppm) from benzo[d]thiazol protons (~7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for trifluoromethyl groups (e.g., m/z 493.12 [M+H]) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N single bonds at ~1.47 Å vs. C=N double bonds at ~1.30 Å) in the azetidine ring .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yields (e.g., from 60% to 85%) via enhanced mixing and energy transfer .
- Stoichiometric adjustments : A 10% excess of trifluoromethyl benzo[d]thiazol precursors minimizes unreacted intermediates .
- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .
Advanced: What experimental designs are recommended for evaluating biological activity?
- Cellular assays : Use MTT or ATP-based viability assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition studies : Screen against kinases or proteases (IC determination) with fluorogenic substrates .
- Controls : Include structurally analogous compounds (e.g., lacking the trifluoromethyl group) to isolate structure-activity relationships .
Advanced: How to address contradictions in reported biological activity data?
- Assay variability : Standardize protocols (e.g., serum concentration, incubation time) across labs to reduce discrepancies .
- Metabolic stability testing : Compare half-life in microsomal assays to confirm if rapid degradation skews activity .
- Docking studies : Perform in silico modeling (e.g., AutoDock Vina) to verify target engagement versus off-target effects .
Advanced: What computational approaches predict binding modes with biological targets?
- Molecular docking : Use crystal structures of homologous proteins (e.g., PDB: 3ERT for kinases) to model azetidine-carboxamide interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Corrogate electronic descriptors (e.g., LogP, H-bond donors) with IC data from analogs .
Basic: How to determine solubility and stability under physiological conditions?
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification; logP ~2.5 suggests moderate lipophilicity .
- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours, monitoring degradation via LC-MS .
Advanced: What strategies enable regioselective modifications of the azetidine ring?
- Protecting groups : Temporarily block the carboxamide with Boc anhydride to functionalize the azetidine nitrogen .
- Electrophilic substitution : Leverage electron-withdrawing trifluoromethyl groups to direct substitutions to meta positions .
Advanced: How to mitigate byproduct formation during multi-step synthesis?
- Low-temperature steps : Perform acylations at 0–5°C to suppress dimerization .
- Scavenger resins : Use polymer-bound isocyanates to trap excess chloroacetyl chloride .
- Fractional crystallization : Separate byproducts using ethanol/acetone gradients .
Basic: What are the critical physical properties influencing in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
